2,4,5-Trichlorotoluene

描述

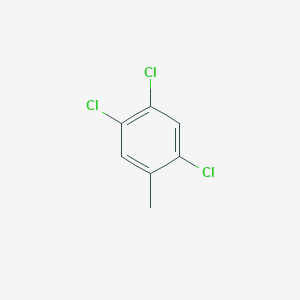

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXHZKNWIYVQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064434 | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-30-1 | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trichlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN6GE686J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trichlorotoluene

2 Oxidative Pathways

The oxidation of the methyl group of this compound can lead to the formation of 2,4,5-trichlorobenzoic acid. One method involves the side-chain chlorination of this compound followed by hydrolysis. This process is typically conducted at high temperatures, between 150 and 230 °C. google.com For instance, passing gaseous chlorine through a mixture containing the chlorinated trichlorotoluene products, water, and an inorganic acid like phosphoric acid can yield trichlorobenzoic acid. google.com

Another approach utilizes oxidizing agents such as potassium permanganate (B83412). The reaction of this compound with potassium permanganate and sodium carbonate in water, followed by heating for several hours, has been shown to produce 2,4,5-trichlorobenzoic acid with a yield of 74.0%. lookchem.com

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| This compound | Potassium permanganate, Sodium carbonate | Water, Heating, 6h | 2,4,5-Trichlorobenzoic acid | 74.0% | lookchem.com |

Electrochemical oxidation presents an alternative method for the transformation of chlorinated aromatic compounds. While specific studies focusing solely on the electrochemical oxidation of this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar compounds. For example, the electrochemical oxidation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been examined using various metal-oxide-coated titanium anodes. nih.gov This process demonstrates high degradation efficiencies, proceeding via pseudo-first-order kinetics and involving the formation of intermediates like 2,5-dichlorohydroquinone (B146588) and 2,5-dihydroxy-p-benzoquinone. nih.gov The benzylic carbon atom in toluene (B28343) derivatives is known for its increased reactivity, making it a likely site for electrochemical reactions. researchgate.net Anodic oxidation is a powerful technique for the side-chain functionalization of aryl methyl groups. researchgate.net

3 Reductive Transformations and Pathways

Information regarding specific reductive transformations and pathways of this compound is not detailed in the provided search results.

4 Gas-Phase Reactions with Ionized Species

In the gas phase, this compound can interact with ionized species. The ionization energy of this compound has been determined to be 8.80 eV through photoelectron spectroscopy. nist.gov This value is a key parameter in understanding its behavior in gas-phase ionization processes. Studies on the electron capture and clustering of similar chlorinated compounds, like benzyl (B1604629) chloride, using ion mobility spectrometry, provide insights into the potential gas-phase reactions of this compound. mdpi.com These studies reveal that the rates of electron attachment can be significant and are influenced by temperature. mdpi.com

Regioselective Synthesis Strategies for this compound

5 Side-Chain Functionalization and Derivatization

The methyl group of this compound can be functionalized through various reactions. One notable transformation is its mono-oxygenation to form 2,4,5-trichlorobenzyl alcohol. This reaction has been observed in biological systems, specifically through the action of the tetrachlorobenzene dioxygenase (TecA) enzyme from Ralstonia sp. strain PS12. researchgate.netasm.org In the presence of this enzyme, this compound is exclusively converted to 2,4,5-trichlorobenzyl alcohol. researchgate.netasm.org This biotransformation highlights a specific and efficient pathway for the side-chain oxidation of this compound. asm.org

The identity of the product, 2,4,5-trichlorobenzyl alcohol, has been confirmed by gas chromatography-mass spectrometry (GC-MS) analysis, which shows the expected molecular ion signals for a trichlorinated benzyl alcohol. asm.orgresearchgate.net

The oxidation of the benzylic C-H bond is a fundamental transformation in organic chemistry. nih.gov The relative weakness of the benzylic C-H bond (bond dissociation energy of about 90 kcal/mol) makes this position susceptible to radical reactions. masterorganicchemistry.com

In electrochemical oxidation, a proposed mechanism involves the deprotonation of the substrate to generate a benzylic anion, followed by single-electron oxidation at the anode to form a benzylic radical. nih.gov This radical can then react with oxygen to form a peroxide radical, which can lead to the final oxidized product. nih.gov

In enzymatic reactions, such as the one catalyzed by tetrachlorobenzene dioxygenase (TecA), the enzyme facilitates the mono-oxygenation of the methyl group. researchgate.netasm.org While the detailed enzymatic mechanism is complex, it involves the activation of molecular oxygen and its insertion into the C-H bond of the methyl group.

Side-Chain Functionalization and Derivatization

Chlorination of Methyl Group (e.g., to form 2,4,5-Trichlorobenzyl Alcohol)

Derivatization and Precursor Applications in Organic Synthesis

This compound is a significant intermediate in the chemical industry, valued for its role as a precursor in the synthesis of a variety of more complex molecules. google.com Its specific pattern of chlorine substitution on the toluene ring dictates its reactivity and makes it a suitable starting material for agrochemicals, pharmaceuticals, and specialty chemicals. google.com The chemical transformations of this compound typically involve reactions of the methyl group or further substitution on the aromatic ring, leading to a range of functionalized derivatives.

This compound serves as a key building block in the production of certain pesticides. google.comasm.org The presence of the trichlorinated aromatic ring is a common feature in many active agrochemical compounds. While specific pathways for many modern pesticides are proprietary, the general application of chlorinated toluenes in this sector is well-documented. For instance, the related isomer 2,3,6-trichlorotoluene (B1206156) is a known precursor to the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA). wikipedia.org The derivatization of this compound can lead to compounds with desired herbicidal or insecticidal properties. These transformations often target the methyl group for oxidation or halogenation to introduce new functional groups necessary for biological activity.

Table 1: Examples of Agrochemical-Related Transformations

| Precursor | Transformation | Resulting Intermediate/Product Class | Application Area |

|---|---|---|---|

| This compound | Oxidation of methyl group | 2,4,5-Trichlorobenzoic acid derivatives | Herbicides |

| This compound | Side-chain halogenation | 2,4,5-Trichlorobenzyl halides | Pesticide Intermediates |

The synthesis of pharmaceutical intermediates is another significant application of this compound. google.com The compound's structure is incorporated into more complex molecules that form the basis of active pharmaceutical ingredients (APIs). While detailed synthetic routes for specific drugs are often not public knowledge, the use of various trichlorotoluene isomers as intermediates is established in the pharmaceutical industry. For example, other isomers like 2,3,4-trichlorotoluene (B1346101) are used in making hypoglycemic agents, and 3,4,5-trichlorotoluene (B1595193) is also used as a pharmaceutical intermediate. smolecule.comlookchem.com The transformation of this compound into benzyl alcohol derivatives through monooxygenation of the methyl group is one such derivatization, creating a new functional group for further synthesis. nih.gov

Table 2: Pharmaceutical Intermediate Synthesis Pathways

| Starting Material | Key Transformation | Intermediate Class | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Monooxygenation of methyl group | 2,4,5-Trichlorobenzyl alcohol nih.gov | General Pharmaceutical Synthesis |

| 2,3,4-Trichlorotoluene | Multi-step synthesis | Sulfonamide-based compounds | Hypoglycemic agents smolecule.com |

This compound is a precursor in the manufacture of dyestuffs and various specialty chemicals. google.comasm.org In the dye industry, chlorinated aromatic compounds are used to build the core structure of certain colorants. lookchem.com The specific substitution pattern of this compound can influence the final color and stability of the dye molecule.

In the realm of specialty chemicals, a notable application is its use in the preparation of 2,4,5-trichlorobenzotrifluoride. google.com This derivative is produced by reacting this compound under conditions that replace the hydrogens on the methyl group with fluorine. 2,4,5-Trichlorobenzotrifluoride is a component in the formulation of hydraulic fluids and lubricating compositions, valued for its stability and performance under extreme conditions. google.com Substituted toluenes, in general, are recognized as valuable intermediates for creating polymers, resins, and fragrances. researchgate.net

Table 3: Applications in Dye and Specialty Chemical Synthesis

| Precursor | Derivative | Application | Industry |

|---|---|---|---|

| This compound | 2,4,5-Trichlorobenzotrifluoride google.com | Ingredient in hydraulic fluids and lubricants | Specialty Chemicals |

| This compound | Various dye intermediates | Synthesis of colorants | Dyes google.com |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| para-Chlorotoluene |

| 2,4-Dichlorotoluene (B165549) |

| 3,4-Dichlorotoluene |

| Tetrachlorotoluenes |

| 2,3,4-Trichlorotoluene |

| 2,4,5-Trichlorobenzotrifluoride |

| 2,3,6-Trichlorotoluene |

| 3,4,5-Trichlorotoluene |

| 2,4-Dichlorobenzyl chloride (α,2,4-trichlorotoluene) |

| 2,5-Dichlorobenzyl chloride (α,2,5-trichlorotoluene) |

| 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) |

Computational Chemistry and Theoretical Studies of 2,4,5 Trichlorotoluene

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to determine the electronic structure and energy of molecules. These calculations can range from highly accurate but computationally expensive ab initio methods to more efficient Density Functional Theory (DFT) approaches, offering a versatile toolkit for molecular investigation.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. uchicago.edu It is widely used to predict the molecular geometry, vibrational frequencies, and electronic properties of organic molecules. nih.gov For compounds like 2,4,5-trichlorotoluene, DFT can provide detailed insights into its structure and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity, kinetic stability, and polarizability. chalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. chalcogen.ro

While specific DFT calculations for the HOMO-LUMO gap of this compound are not extensively detailed in the available literature, the experimental ionization energy (IE), which corresponds to the energy required to remove an electron from the HOMO, has been determined. Penning ionization electron spectroscopy (PIES) established the ionization energy of this compound to be 8.80 eV. nist.gov

For related molecules, such as α,α,α-trichlorotoluene, DFT calculations have been successfully used to compute the HOMO-LUMO energy gap and analyze electronic properties. researchgate.net Such studies demonstrate the capability of DFT to probe the electronic characteristics of chlorinated toluenes. The HOMO-LUMO gap is a crucial parameter in Quantitative Structure-Property Relationship (QSPR) studies, where it can be correlated with properties like half-wave reduction potentials. asianpubs.org

Table 1: Theoretical and Experimental Electronic Properties

| Property | Method/Source | Value | Compound |

| Ionization Energy (IE) | Penning Ionization Electron Spectroscopy nist.gov | 8.80 eV | This compound |

| Half-Wave Potential (E₁/₂) | Experimental asianpubs.org | -1.60 V | This compound |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the most significant conformational freedom involves the rotation of the methyl group relative to the benzene (B151609) ring.

DFT is a powerful tool for predicting the chemical reactivity of molecules. By calculating global and local reactivity descriptors derived from the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to model reaction pathways and locate the transition state (TS)—the highest energy point along a reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, advanced DFT studies can be employed to model the transition states in the synthesis of chlorinated toluenes, helping to optimize catalyst morphology and reaction conditions. In the context of environmental degradation, computational studies on related compounds like pentachlorotoluene have used DFT to investigate reaction pathways with hydroxyl radicals, calculating activation energies and Gibbs free energies of reaction to predict degradation efficiency. researchgate.net Similarly, studies on toluene (B28343) chlorination have used high-level ab initio molecular dynamics simulations, a related computational technique, to assess reaction mechanisms and the formation of byproducts. acs.org These approaches are directly applicable to understanding the synthesis and degradation reactions of this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. mdpi.com The Hartree-Fock (HF) method is the simplest form of ab initio calculation. More advanced methods, such as Møller-Plesset perturbation theory (MP2), incorporate electron correlation for higher accuracy. mdpi.com

The choice of basis set—a set of mathematical functions used to build the molecular orbitals—is crucial for the accuracy of ab initio calculations. Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), are commonly used. nih.govresearchgate.net Larger basis sets with more functions provide greater flexibility and yield more accurate results, but at a higher computational cost.

Studies on related chlorinated toluenes, such as α,α-dichlorotoluene, have employed both HF and DFT methods with the 6-31G(d) basis set to evaluate geometrical parameters and vibrational frequencies, showing good agreement with experimental data after scaling. nih.gov Research on α-chlorinated hydroperoxides has utilized both RHF/6-31G* and MP2/6-31G* levels of theory to optimize geometries of conformers and transition states. mdpi.com The selection of the method and basis set represents a trade-off between the desired accuracy and the available computational resources.

Density Functional Theory (DFT) Applications to this compound

Conformational Analysis and Energetics

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation encompass a broader range of computational techniques, including quantum mechanics, but also methods based on classical mechanics (molecular mechanics or force fields). These tools are used to build, visualize, and simulate the behavior of molecules and molecular systems over time.

The three-dimensional structure of this compound has been generated and optimized using molecular modeling software for use in quantitative structure-activity relationship (QSAR) studies. jafmonline.net In one such study, the 2D molecular structure was built and then energy-minimized using a standard force field to prepare it for Holographic QSAR (HQSAR) analysis, which correlated molecular fragments with acute toxicity. jafmonline.net

Molecular dynamics (MD) simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into dynamic processes and bulk properties. For example, MD simulations have been used to study the interface between toluene and water, calculating properties like interfacial tension. Such simulations could be applied to this compound to understand its behavior in multiphase environmental systems or its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. This compound has been included as a data point in the development and validation of several QSAR models aimed at predicting the environmental toxicity of organic pollutants.

These studies often classify this compound as a nonpolar narcotic, a chemical that exerts its toxic effect through a nonspecific mode of action related to its accumulation in biological membranes. ufz.debiochempress.com The toxicity is frequently correlated with the compound's hydrophobicity, commonly measured by the octanol-water partition coefficient (log Kow or log Poct).

One study calculated QSARs for a group of chemicals with anesthetic potency, including this compound, to predict toxicity to Daphnia magna. scispace.com The model demonstrated a strong correlation between the 16-day median lethal concentration (LC50) and the hydrophobicity of the compounds. scispace.com In another approach, support vector machines (SVM) were used to classify pollutants as polar or nonpolar narcotics based on quantum chemical descriptors, with this compound categorized as a nonpolar narcotic. biochempress.com

Further research has utilized topological indices and hydrophobicity parameters to estimate the acute toxicity of substituted arenes to aquatic organisms, again including this compound in the dataset. researchgate.net Holographic QSAR (HQSAR) modeling, which uses molecular holograms to encode structural information, has also been applied to predict the acute toxicity of benzene derivatives to the guppy (Poecilia reticulata), with this compound being part of the training or test set of compounds. biochempress.com

| QSAR Model/Study | Descriptor(s) Used | Endpoint | Finding Related to this compound | Reference |

|---|---|---|---|---|

| Toxicity to Daphnia magna | log Poct (Octanol-water partition coefficient) | 16-day LC50 (Mortality) | Used as one of five compounds to establish a QSAR with a log Poct of 4.72. | scispace.com |

| Support Vector Machine (SVM) Classification | log Kow, EHOMO, ELUMO, Q-, Q+ | Classification as Polar or Nonpolar Narcotic | Classified as a nonpolar narcotic pollutant. | biochempress.com |

| Molecular Topology and Acute Toxicity | 1D (Connectivity Index), lgKow | Acute toxicity to aquatic organisms | Included in a set of substituted arenes with a lgKow of 4.93 to build the predictive model. | researchgate.net |

| Holographic QSAR (HQSAR) | Molecular fragments (Hologram) | Acute toxicity to Guppy (Poecilia reticulata) | Included in the dataset to develop a robust HQSAR model for predicting toxicity. | biochempress.com |

| Baseline Toxicity in Reporter Gene Assays | Klip/w (Liposome-water partition constant) | Cytotoxicity | Identified as a non-polar baseline toxicant with a log Klip/w of 4.77. | ufz.de |

Spectroscopic Property Predictions via Computational Approaches

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra from a theoretical structure, researchers can confirm experimental findings, assign spectral bands, and understand how molecular structure influences spectroscopic output.

Mass Spectrometry Fragmentation Pattern Prediction

The mass spectrum of a compound provides information about its molecular weight and structural features through the analysis of its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would appear as a cluster due to the isotopic abundance of chlorine (35Cl and 37Cl). The predicted fragmentation is guided by the stability of the resulting ions and neutral fragments.

General principles for aromatic halogenated compounds suggest several likely fragmentation pathways: libretexts.orgmsu.edu

Loss of a chlorine atom: Cleavage of a C-Cl bond would result in a fragment ion at [M-Cl]+.

Loss of the methyl group: Cleavage of the bond between the ring and the methyl group would produce a [M-CH3]+ ion.

Loss of HCl: Elimination of hydrogen chloride could lead to a benzyne-type radical cation.

Ring cleavage: More extensive fragmentation can break the aromatic ring itself.

Experimental data from the NIST Mass Spectrometry Data Center shows prominent peaks for this compound (electron ionization). nih.gov The most abundant peak (base peak) is observed at an m/z of 159. nih.gov

Modern computational approaches, such as Competitive Fragmentation Modeling (CFM) and other machine learning algorithms, aim to predict these fragmentation pathways and the resulting mass spectra from a given chemical structure. researchgate.netnih.gov These tools generate plausible fragment ions by applying rules for bond cleavage and rearrangement, and then rank them to simulate the final spectrum. researchgate.netnih.gov While a specific computational fragmentation study for this compound is not cited, these methods provide the framework for predicting its mass spectrum in silico.

| m/z (mass-to-charge ratio) | Relative Intensity (Observed) | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 194/196/198 | Significant | [C7H5Cl3]+• | Molecular Ion (M+•) cluster |

| 159/161 | Base Peak | [M-Cl]+ | Loss of a chlorine atom |

| 124 | Present | [M-Cl2]+• | Loss of two chlorine atoms |

| 89 | Present | [C7H5]+ | Loss of three chlorine atoms |

Note: The m/z values for chlorine-containing fragments appear as clusters due to 35Cl/37Cl isotopes. The table lists the primary peak for simplicity.

Environmental Fate and Biotransformation of 2,4,5 Trichlorotoluene

Abiotic Degradation Pathways

Abiotic degradation involves chemical transformation without the intervention of living organisms. For 2,4,5-trichlorotoluene, these pathways include reactions with water, sunlight, and atmospheric oxidants.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, the carbon-chlorine bonds on the aromatic ring are highly stable due to the electron-rich nature of the benzene (B151609) ring. Consequently, hydrolysis of these bonds under typical environmental conditions (neutral pH, ambient temperature) is not considered a significant degradation pathway. This contrasts sharply with isomers where chlorine atoms are attached to the methyl group, such as α,α,α-trichlorotoluene (benzotrichloride), which hydrolyzes rapidly in water oecd.orgnih.gov. The lack of functional groups that are susceptible to hydrolysis under environmental conditions means that this compound is persistent in aqueous environments with respect to this degradation mechanism nih.gov.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In surface waters, this compound can undergo direct photolysis through the absorption of sunlight, particularly UV radiation epa.gov. This process typically involves the cleavage of a carbon-chlorine bond, which is often the initial step in the environmental breakdown of chlorinated aromatic compounds. A study on the related herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) demonstrated that the primary photochemical step involves the heterolytic cleavage of a C-Cl bond rsc.org. While direct photolysis in sunlit environments is a potential degradation route for this compound, the rate can be slow and is influenced by factors such as water clarity, depth, and season researchgate.net.

Atmospheric Reactions (e.g., with Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically-produced hydroxyl radicals (•OH) oecd.org. The hydroxyl radical is a powerful oxidant that initiates the breakdown of most organic compounds in the troposphere. The reaction can proceed via two main mechanisms: abstraction of a hydrogen atom from the methyl group to form a benzyl-type radical, or addition of the hydroxyl radical to the aromatic ring to form a methylhydroxycyclohexadienyl radical.

Biotic Degradation and Microbial Metabolism

Biotic degradation involves the transformation of chemicals by living organisms, primarily microorganisms. This is a crucial pathway for the environmental breakdown of many persistent organic pollutants.

Microbial Transformation by Specific Bacterial Strains (e.g., Ralstonia sp. Strain PS12)

Certain bacterial strains have evolved enzymatic machinery capable of transforming chlorinated aromatic compounds. The bacterium Ralstonia sp. strain PS12 has been extensively studied for its ability to degrade a range of chlorinated benzenes and toluenes. However, studies have shown that this strain cannot use this compound as a sole source of carbon and energy for growth sci-hub.seny.gov. While the bacterium does metabolize the compound, the primary transformation leads to products that cannot be further utilized in the cell's central metabolic pathways.

The initial enzymatic attack on chlorotoluenes by Ralstonia sp. strain PS12 is catalyzed by the tetrachlorobenzene dioxygenase system, designated TecA. The regioselectivity of this enzyme determines whether the degradation is productive or leads to a dead end. For chlorotoluenes that can support growth, such as 2,4-dichlorotoluene (B165549), the TecA enzyme primarily attacks the aromatic ring sci-hub.se. In contrast, for this compound, the wild-type TecA enzyme almost exclusively attacks the methyl group nist.gov. This reaction, a mono-oxygenation, converts this compound into 2,4,5-trichlorobenzyl alcohol. This product is not further metabolized by the strain and accumulates, representing an unproductive or "dead-end" pathway oecd.orgresearchgate.net.

Dioxygenation Pathways (e.g., by TecA)

The productive degradation of chlorinated aromatics is typically initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is then rearomatized by a dehydrogenase to form a substituted catechol, which can undergo ring cleavage and enter central metabolism.

With wild-type TecA from Ralstonia sp. strain PS12, this dioxygenation pathway is a minor reaction for this compound compared to the dominant mono-oxygenation of the methyl group rsc.orgnist.gov. However, significant research has focused on altering the catalytic properties of the TecA enzyme through protein engineering. By making specific amino acid substitutions in the enzyme's active site, researchers have successfully shifted its regioselectivity. These engineered TecA mutants exhibit a reduced rate of methyl group mono-oxygenation and an increased rate of dioxygenation on the aromatic ring of this compound oecd.orgnih.govresearchgate.net. This engineered pathway leads to the formation of new products, including 3,4,6-trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene, which can be further transformed into various dichloromethylcatechols oecd.orgresearchgate.net. This line of research demonstrates a potential strategy for the enhanced bioremediation of sites contaminated with such recalcitrant compounds.

Table 1: Products of this compound Transformation by Wild-Type and Mutant TecA Enzymes

| Enzyme | Primary Reaction Type | Major Product(s) |

|---|---|---|

| Wild-Type TecA | Mono-oxygenation | 2,4,5-Trichlorobenzyl alcohol rsc.orgnist.gov |

| Engineered TecA Mutants | Dioxygenation | 3,4,6-Trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene, 4,6-Dichloro-3-methylcatechol, 3,6-Dichloro-4-methylcatechol oecd.orgresearchgate.net |

Monooxygenation of Methyl Substituent

In aerobic biodegradation studies, the initial enzymatic attack on this compound is a critical step that determines its subsequent fate. Research on Ralstonia sp. strain PS12 has shown that its tetrachlorobenzene dioxygenase (TecA) enzyme primarily catalyzes the monooxygenation of the methyl group of this compound. cymitquimica.comresearchgate.nethpc-standards.com This reaction is the sole or major reaction observed for this specific compound by the wild-type TecA enzyme. hpc-standards.comchemicalbook.com While this enzyme can perform dioxygenation on the aromatic ring of other less chlorinated toluenes, for this compound, the attack is directed almost exclusively at the methyl substituent. researchgate.netchemicalbook.com

Role of Dihydrodiol Dehydrogenase (TecB)

The enzyme chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB), also found in Ralstonia sp. strain PS12, plays a crucial role in the productive degradation pathway of many chlorinated aromatic compounds. hpc-standards.com Its function is to catalyze the dehydrogenation of cis-dihydrodiol intermediates—products of ring dioxygenation—to form catechols. cymitquimica.comoecd.org However, in the case of this compound, since the primary enzymatic action by TecA is monooxygenation of the methyl group rather than dioxygenation of the aromatic ring, the necessary dihydrodiol substrate for TecB is not formed. hpc-standards.comoecd.org Consequently, TecB is not significantly involved in the main biotransformation pathway of this compound in this strain, highlighting a bottleneck in its complete degradation. hpc-standards.com

Formation of Benzyl (B1604629) Alcohol Metabolites

The monooxygenation of the methyl group of this compound leads directly and exclusively to the formation of 2,4,5-trichlorobenzyl alcohol. hpc-standards.comchemicalbook.com This transformation is catalyzed by the TecA enzyme system in Ralstonia sp. strain PS12. hpc-standards.comoecd.org The formation of this benzyl alcohol derivative is a hallmark of the initial metabolic step for this compound in this organism. chemicalbook.com

Unproductive Degradation Pathways

The metabolic route initiated by the monooxygenation of the methyl group is considered an unproductive or "dead-end" pathway. cymitquimica.comresearchgate.nethpc-standards.com This is because Ralstonia sp. strain PS12 is unable to further metabolize the resulting 2,4,5-trichlorobenzyl alcohol to use it as a source of carbon and energy for growth. hpc-standards.com Productive degradation pathways, which are observed for other chlorotoluenes like 2,4-dichlorotoluene, involve dioxygenation of the aromatic ring, leading to catechols that can be funneled into central metabolic cycles. cymitquimica.com The channeling of this compound into this unproductive monooxygenation pathway confirms its recalcitrance to complete microbial degradation by this strain. hpc-standards.com

Biotransformation Products and Intermediates (e.g., 2,4,5-Trichlorobenzyl Alcohol)

The primary and, under the action of wild-type TecA enzyme, the sole biotransformation product of this compound is 2,4,5-trichlorobenzyl alcohol . hpc-standards.comchemicalbook.com

However, research into rational engineering of the TecA enzyme has shown that altering its amino acid sequence can change the regioselectivity of the initial attack. researchgate.net Mutant versions of the TecA enzyme have been created that can shift the reaction from monooxygenation towards ring dioxygenation. In such cases, new intermediates can be formed from this compound, although these are typically minor products. researchgate.net

| Enzyme | Reaction Type | Primary Product(s) | Reference |

|---|---|---|---|

| Wild-Type TecA | Monooxygenation (exclusive) | 2,4,5-Trichlorobenzyl alcohol | hpc-standards.comchemicalbook.com |

| Mutant TecA | Monooxygenation and Dioxygenation | 2,4,5-Trichlorobenzyl alcohol (major), plus minor dioxygenation products such as 3,4,6-trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene, 4,6-dichloro-3-methylcatechol, and others. | researchgate.net |

Enzymatic Mechanisms of Degradation

The degradation of this compound is initiated by a specific enzymatic mechanism that dictates its environmental fate.

| Enzyme | Organism | Mechanism | Substrate | Product | Significance | Reference |

|---|---|---|---|---|---|---|

| Tetrachlorobenzene Dioxygenase (TecA) | Ralstonia sp. strain PS12 | Monooxygenation of the methyl substituent | This compound | 2,4,5-Trichlorobenzyl alcohol | Initiates an unproductive, dead-end metabolic pathway. | cymitquimica.comresearchgate.nethpc-standards.com |

| Chlorobenzene Dihydrodiol Dehydrogenase (TecB) | Ralstonia sp. strain PS12 | Dehydrogenation of cis-dihydrodiols | Chlorotoluene-dihydrodiols | Chloromethylcatechols | Not significantly involved with this compound as its required substrate is not formed by the primary reaction. | hpc-standards.comoecd.org |

Environmental Distribution and Persistence

Due to the presence of three chlorine atoms on its aromatic ring, this compound exhibits significant environmental persistence. cymitquimica.com Its chemical properties, including low solubility in water, contribute to its potential for bioaccumulation in organisms and ecosystems. cymitquimica.comguidechem.com

Soil Contamination and Residue Analysis

The environmental persistence and hydrophobicity of this compound contribute to its potential as a soil and groundwater contaminant. Releases into the environment can lead to its presence in soil matrices, from which it can potentially leach into groundwater systems.

One environmental assessment at a former chemical manufacturing plant identified this compound as a contaminant in the local groundwater. researchgate.net Monitoring data from this site revealed its presence, with concentrations reaching a maximum of 160 µg/L. researchgate.net While this measurement is from groundwater, it indicates a release into the environment and suggests the potential for associated soil contamination, as soil is a primary source for groundwater pollution. The presence of such chlorinated compounds in industrial areas often stems from historical manufacturing activities, spills, and waste disposal. researchgate.net

The analysis of this compound residues in environmental samples like soil is typically performed using advanced analytical chemistry techniques. Standard methods for detecting chlorinated hydrocarbons in soil and water often involve gas chromatography-mass spectrometry (GC-MS). cloudfront.netepa.goviasonline.org For instance, U.S. Environmental Protection Agency (EPA) Method 8270 is a common approach for determining semivolatile organic compounds in various matrices, including soil. iasonline.org

The general procedure for residue analysis involves several key steps:

Sample Extraction: The initial step is to extract the target compound from the soil matrix. This can be achieved using methods like Soxhlet extraction (EPA Method 3540C) or ultrasonic extraction (EPA Method 3550C) with appropriate solvents, such as a methylene (B1212753) chloride/acetone (B3395972) mixture. cloudfront.netepa.gov

Cleanup: The resulting extract often contains interfering substances that can affect the analysis. Cleanup procedures, such as Florisil cleanup (Method 3620) or gel permeation chromatography (Method 3640), are employed to remove these interferences. epa.gov

Analysis: The cleaned extract is then analyzed, typically by GC-MS. cloudfront.netepa.gov This technique separates the different compounds in the sample and provides both qualitative identification based on mass spectra and quantitative measurement based on signal intensity. The use of a mass selective detector provides high specificity and allows for low detection limits. uoguelph.ca

For enhanced accuracy, internal standards and surrogates, such as 1,4-dichloronaphthalene (B155283) or α,2,6-trichlorotoluene, may be added to the samples to monitor and correct for any analytical variability during the process. epa.gov

| Site Monitoring Data for this compound | |

| Matrix | Groundwater |

| Maximum Concentration | 160 µg/L |

| Minimum Concentration | Not Detected (ND) |

| Mean Concentration | 3.75 µg/L |

| Groundwater Protection Standard | 5 µg/L |

| Data from a site-specific environmental indicator report. researchgate.net |

Bioaccumulation Potential in Aquatic Systems

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. ecetoc.org It is a key factor in assessing the environmental risk of a substance. For organic chemicals, the potential to bioaccumulate is often related to their lipophilicity, which can be estimated by the n-octanol-water partition coefficient (Kow). ecetoc.org

This compound exhibits properties that suggest a potential for bioaccumulation in aquatic organisms. Research has established a logarithm of the bioconcentration factor (logBCF) for this compound to be approximately 3.87. nih.gov The bioconcentration factor (BCF) specifically measures the accumulation of a water-borne chemical by an organism. ecetoc.org A BCF value of 1,000 (which corresponds to a logBCF of 3) or more is generally considered to indicate a significant potential for bioaccumulation. epa.gov The measured logBCF for this compound is well above this threshold.

| Ecotoxicological Parameters for this compound | |

| Parameter | Value |

| logBCF (Bioconcentration Factor) | 3.87 |

| logKow (Octanol-Water Partition Coefficient) | 4.72 |

| BCF and Kow are key indicators of bioaccumulation potential. nih.govregulations.gov |

Field studies have confirmed the presence of this compound in aquatic life, providing direct evidence of its bioaccumulation. For example, monitoring studies in the Niagara River have detected this compound in the tissue of caged mussels. researchgate.net Another study involving a laboratory sediment bioassay reported trace amounts (<1 ng/g wet weight) of this compound in whole-body samples of fathead minnows (Pimephales promelas) exposed to contaminated sediment. uoguelph.ca

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. ecetoc.orgalbert.io While specific trophic magnification factors (TMFs) for this compound are not widely documented, its persistence and high bioaccumulation potential suggest that it could be subject to transfer through the food web. Substances that are persistent, bioaccumulative, and resistant to metabolic degradation are most likely to biomagnify. ecetoc.org Some research on the biotransformation of this compound indicates that while certain microbes can transform it, the process may lead to dead-end products rather than complete degradation, suggesting a degree of persistence in the environment. researchgate.net

Analytical Methodologies for 2,4,5 Trichlorotoluene and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating 2,4,5-trichlorotoluene from complex mixtures prior to its detection. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas chromatography is a widely used and effective method for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.comnacchemical.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For chlorinated hydrocarbons, EPA Method 8121 provides standardized GC conditions. epa.gov

Analysis is typically performed using a gas chromatograph equipped with wide-bore capillary columns and often an electron capture detector (ECD), which is highly sensitive to halogenated compounds. epa.gov The presence of elemental sulfur in samples can interfere with the analysis, potentially masking the peaks of target compounds; in such cases, a sulfur removal step using methods like Method 3660 is necessary. epa.gov If co-elution of compounds occurs, confirmation by a secondary column or, more definitively, by mass spectrometry is required. epa.gov

High-Performance Liquid Chromatography (HPLC) is another suitable technique for the analysis of this compound. sigmaaldrich.comnacchemical.com This method is particularly useful for compounds that may not be sufficiently volatile for GC or for samples in liquid matrices. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For this compound, a typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.com If the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid such as formic acid is used instead of phosphoric acid to ensure compatibility. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | HPLC Method for this compound |

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Application | Analytical quantification, preparative separation, pharmacokinetics sielc.com |

| Detection | UV, Mass Spectrometry (MS) |

Gas Chromatography (GC)

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like GC, it provides highly specific and sensitive detection and quantification of this compound.

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound in diverse samples, including wastewater, textiles, and leather. google.combenettongroup.comjack-wolfskin.comiasonline.orgbenettongroup.combenettongroup.com Standard methods such as US EPA 8260B and 8270D are frequently referenced for the analysis of chlorotoluenes. benettongroup.combenettongroup.com

In GC-MS analysis, after the GC column separates the compounds, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for confident identification. For this compound, characteristic mass-to-charge ratio (m/z) peaks include 159, 161, and 196. nih.gov For enhanced selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. filatibiagioli.it

The table below summarizes typical parameters used in GC-MS methods for the detection of chlorotoluenes.

| Parameter | GC-MS Method Details | Source(s) |

| Chromatographic Column | HP-5 MS | google.com |

| Carrier Gas | High purity helium | google.com |

| Inlet Temperature | 250-300 °C | google.com |

| Oven Temperature Program | Initial temp 30-50°C, ramped to 250-280°C | google.com |

| Injection Mode | Splitless | google.com |

| MS Interface Temperature | 300 °C | google.com |

| Acquisition Mode | Full ion scan (qualitative), selective ion monitoring (quantitative) | google.com |

| Detection Limit | 0.2 µg/L in wastewater | benettongroup.comjack-wolfskin.combenettongroup.com |

For applications requiring even greater sensitivity and selectivity, high-resolution mass spectrometry (HRMS) can be utilized. While quadrupole mass spectrometers are common, detectors like time-of-flight (TOF) provide faster acquisition rates and improved resolution. researchgate.net GC-HRMS can achieve significantly lower limits of detection compared to standard GC-MS. For instance, in the analysis of analogous compounds like 2,4,6-trichloroanisole, GC-HRMS in electron ionization (EI) mode achieved detection limits in the nanogram per liter (ng/L) range. researchgate.net This enhanced sensitivity makes HRMS an invaluable tool for trace-level environmental monitoring, capable of distinguishing target analytes from matrix interferences with high precision.

GC-MS and GC-MS/MS for Detection and Quantification

Sample Preparation and Extraction Methods for Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate analysis of this compound, as it serves to isolate and concentrate the analyte from the sample matrix. The chosen method varies depending on the matrix type (e.g., water, soil, solid waste). epa.gov

For aqueous samples, liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride in a separatory funnel is a common technique. epa.gov Solid-phase extraction (SPE) is another option for water samples. epa.gov

For solid matrices such as soil, sediment, and industrial waste, several extraction methods are available. These include Soxhlet extraction, automated Soxhlet, ultrasonic extraction, and pressurized fluid extraction. epa.govgreenpeace.to A common solvent mixture for these extractions is methylene chloride and acetone (B3395972). epa.gov For some solid samples, a preliminary step of air-drying, crushing, and sieving is performed to ensure homogeneity. greenpeace.to After extraction, a "clean-up" step using techniques like Florisil column chromatography may be necessary to remove co-extracted interfering compounds before analysis. epa.govgreenpeace.to

The following table outlines common extraction techniques for different environmental matrices.

| Matrix | Extraction Technique | Solvent(s) | Reference(s) |

| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride | epa.gov |

| Water | Solid-Phase Extraction (SPE) | Not specified | epa.gov |

| Soil/Sediment/Solid Waste | Soxhlet Extraction | Methylene Chloride/Acetone | epa.govepa.gov |

| Soil/Sediment/Solid Waste | Ultrasonic Extraction | Pentane/Acetone, Dichloromethane | google.comepa.govgreenpeace.to |

| Soil/Sediment/Solid Waste | Pressurized Fluid Extraction | Not specified | epa.gov |

| Soil | Saline Solution Extraction | CaCl₂, KCl, K₂SO₄ (for phenolate (B1203915) metabolites) | nih.gov |

Ultrasonic-Assisted Extraction for Soil Samples

Ultrasonic-Assisted Extraction (UAE) is a widely applied method for the extraction of semi-volatile organic compounds like this compound from solid environmental matrices such as soil. This technique utilizes the energy of ultrasonic waves to enhance the mass transfer of analytes from the sample matrix into a solvent. The process involves creating acoustic cavitation—the formation, growth, and collapse of bubbles in the extraction solvent—which generates localized high pressures and temperatures, disrupting the soil structure and facilitating solvent penetration. mdpi.com

The efficiency of UAE for organochlorine compounds, a class that includes this compound, has been demonstrated in several studies. Key parameters that are optimized to maximize extraction efficiency include the choice of solvent, sonication time, sample amount, and the number of extraction cycles. nih.govresearchgate.net For instance, a mixture of acetone and petroleum ether (1:1, v/v) has been shown to be an effective solvent system for extracting organochlorine pesticides (OCPs) from soil. nih.govresearchgate.net A miniaturized ultrasonic extraction procedure optimized for OCPs used a 5-minute sonication time, demonstrating that the method can be both rapid and require small solvent volumes. nih.gov

Research has shown that UAE can achieve high recovery rates for compounds similar to this compound. Studies on OCPs report recoveries in the range of 81% to 115% with good reproducibility. rsc.orgaimspress.com The method is often followed by gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for quantification. nih.govaimspress.com In some applications, a clean-up step is bypassed, simplifying the procedure and reducing the use of chemical reagents without compromising the results for GC-ECD analysis. aimspress.comaimspress.com

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Organochlorine Compounds from Soil

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Extraction Solvent | Hexane and Ethyl Acetate (9:1 v/v) | aimspress.com |

| Extraction Solvent | Acetone-Petroleum Ether (1/1, v/v) | nih.gov |

| Extraction Solvent | Petroleum ether and Acetone (1/1 v/v) | researchgate.net |

| Solvent Volume | 20 mL | aimspress.com |

| Solvent Volume | 25 mL | researchgate.net |

| Sonication Time | 15 minutes (x2) | aimspress.com |

| Sonication Time | 5 minutes | nih.gov |

| Sonication Time | 20 minutes (x2) | researchgate.net |

| Analytical Method | GC-ECD | aimspress.com |

| Analytical Method | GC/μ-ECD | nih.gov |

Microextraction Techniques

Microextraction techniques are modern, miniaturized sample preparation methods that significantly reduce solvent consumption and sample volume. These methods are characterized by their simplicity, low cost, and compatibility with standard analytical instruments. researchgate.net For volatile and semi-volatile compounds like this compound, several microextraction techniques are particularly relevant.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.netsigmaaldrich.com The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. For chlorotoluenes and other volatile organic compounds (VOCs), Headspace SPME (HS-SPME) is often preferred. sigmaaldrich.combohrium.comnih.gov In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects. bohrium.comnih.gov The choice of fiber coating is crucial; for volatile halogenated compounds, coatings like Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) have been found to be highly effective. nih.gov this compound itself has been used as an internal standard in a HS-SPME method for determining synthetic musk compounds in water, highlighting its suitability for this technique. researchgate.net

Liquid-Phase Microextraction (LPME) involves the use of a micro-volume of an immiscible solvent to extract analytes from an aqueous sample. ulpgc.es In Headspace Knotted Hollow Fiber Microextraction (HS-K-HFME), a variation of LPME, a solvent-filled hollow fiber is placed in the headspace above the sample. sigmaaldrich.com This method increases the contact interface for mass transfer, improving extraction efficiency for VOCs. sigmaaldrich.com Another related method is ultrasound-assisted liquid phase microextraction, which combines sonication with microextraction to enhance the recovery of organochlorine pesticides from soil samples prior to GC analysis. rsc.org

Table 2: Performance of Microextraction Techniques for Chlorinated Volatile Compounds

| Technique | Target Analytes | Fiber/Solvent | Detection Limit (LOD) | Recovery/RSD | Reference |

|---|---|---|---|---|---|

| HS-SPME-GC/ECD | Volatile Halogenated Compounds | CAR/PDMS-75 μm | 0.005 to 0.8 μg/L | RSD: 5.08% to 8.07% | nih.gov |

| HS-SPME-GC-MS | 54 Volatile Organic Compounds | PDMS-DVB-65 μm | 0.01 to 0.37 μg/L | Recovery: 73.1% to 130% | bohrium.com |

| HS-K-HFME-GC-MS | Volatile Organic Compounds | 1-octanol | 0.2 to 10 μg/L | Recovery: 90.3% to 106.0% | sigmaaldrich.com |

| Ultrasound-Assisted Liquid Phase Microextraction | Organochlorine Pesticides | Xylene | 0.04 to 0.18 μg/L | Recovery: 71.6% to 114.6% | rsc.org |

Spectroscopic Characterization (Excluding Basic Identification)

Beyond simple detection and quantification, spectroscopic methods are indispensable for elucidating the structures of unknown transformation products that arise from the environmental or biological degradation of this compound.

Application in Elucidating Transformation Products

The biodegradation of chlorinated toluenes is often initiated by dioxygenase enzymes, which attack the aromatic ring. asm.orgresearchgate.net In the case of this compound, the bacterium Ralstonia sp. strain PS12 has been shown to catalyze its transformation. researchgate.net The primary reaction is a mono-oxygenation of the methyl group, but minor dioxygenation reactions also occur. researchgate.netresearchgate.net

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for identifying the resulting metabolites. For example, in the degradation of the related 2,4-dichlorotoluene (B165549) by the same bacterial strain, ¹H NMR spectroscopy was used to follow the transformation of the substrate and identify key intermediates like 4,6-dichloro-3-methylcatechol. asm.org For this compound, analysis of its transformation by the tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. PS12 led to the identification of several products through methods including GC-MS. researchgate.net These analyses are complex because enzymatic reactions can produce a mixture of isomers.

The identified transformation products from this compound by the action of the TecA enzyme include products of both monooxygenation and dioxygenation, demonstrating the utility of spectroscopy in unraveling complex metabolic pathways. researchgate.netresearchgate.net

Table 3: Identified Transformation Products of this compound by Ralstonia sp. PS12 Enzymes

| Parent Compound | Enzyme System | Identified Transformation Product | Analytical Technique | Reference |

|---|---|---|---|---|

| This compound | Tetrachlorobenzene dioxygenase (TecA) | 3,4,6-Trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene | GC-MS | researchgate.net |

| This compound | Tetrachlorobenzene dioxygenase (TecA) | 4,6-Dichloro-3-methylcatechol | GC-MS | researchgate.net |

| This compound | Tetrachlorobenzene dioxygenase (TecA) | 3,6-Dichloro-4-methylcatechol | GC-MS | researchgate.net |

| This compound | Tetrachlorobenzene dioxygenase (TecA) | 3,4-Dichloro-6-methylcatechol | GC-MS | researchgate.net |

Future Directions in 2,4,5 Trichlorotoluene Research

Development of Novel Remediation Strategies for Environmental Contamination

The persistence of 2,4,5-trichlorotoluene in the environment necessitates the development of new and improved remediation technologies. Current research is focused on moving beyond traditional methods to more efficient and environmentally benign solutions.

Bioremediation:

A promising area of research involves the use of microorganisms to degrade chlorinated toluenes. For instance, the bacterium Ralstonia sp. strain PS12 has been shown to be capable of utilizing various dichlorotoluenes as growth substrates. researchgate.net The initial step in the aerobic biodegradation is carried out by the enzyme tetrachlorobenzene dioxygenase (TecA). researchgate.net However, with this compound, the primary reaction is mono-oxygenation of the methyl group, leading to the formation of 2,4,5-trichlorobenzyl alcohol, which is a dead-end product for this strain. researchgate.netresearchgate.net Future research could focus on the directed evolution of enzymes like TecA to favor the dioxygenation of highly chlorinated toluenes like this compound, thereby channeling them into productive degradation pathways. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs):

AOPs, which involve the generation of highly reactive hydroxyl radicals, are another key area of research. The Fenton reaction, which uses iron (II) and hydrogen peroxide, has been shown to be effective in treating industrial wastewater contaminated with chlorinated organic compounds. scispace.com Future work could optimize AOPs specifically for this compound, potentially in combination with other treatments like bioremediation.

Reductive Dechlorination:

The use of zero-valent iron (ZVI) for the reductive dechlorination of chlorinated solvents is a well-established in-situ remediation technique. scispace.com This method is effective for a range of chlorinated compounds and could be further investigated for its efficacy against this compound. scispace.commdpi.com Combining ZVI with other agents, such as persulfate, has shown enhanced removal of chlorinated solvents and warrants further investigation for compounds like this compound. mdpi.com

A summary of potential remediation strategies is presented below:

| Remediation Strategy | Mechanism | Potential for this compound |

| Bioremediation | Microbial degradation | Promising, but requires overcoming the formation of dead-end metabolites. researchgate.netresearchgate.net |

| Advanced Oxidation | Generation of reactive oxygen species | Effective for a range of chlorinated organics, optimization for this compound needed. scispace.com |

| Reductive Dechlorination | Use of reducing agents like ZVI | Proven for other chlorinated compounds, applicability to this compound is a key research area. scispace.com |

Advanced Spectroscopic Techniques for In Situ Monitoring

Effective remediation and environmental management require sensitive and real-time monitoring of this compound concentrations. Future research is focused on developing robust in-situ spectroscopic techniques.

Fiber-Optic Sensors:

Fiber-optic sensors offer a promising avenue for the in-situ detection of chlorinated aromatic compounds. science.gov These sensors can be made from plastic or glass fibers, with glass being more suitable for harsh chemical environments. balluff.com A method has been developed using a polyamide matrix with a fluorescent indicator that fluoresces in the presence of chlorinated aromatic compounds. science.gov The fluorescence intensity, transmitted via an optical fiber, is proportional to the contaminant concentration. science.gov Future work could focus on developing indicators with high specificity and sensitivity for this compound.

Laser-Induced Breakdown Spectroscopy (LIBS):

LIBS is a rapid in-situ analytical technique that has potential for monitoring chlorinated volatile organic compounds (Cl-VOCs). rsc.org A challenge with LIBS is the absorption of chlorine's atomic lines by oxygen in the air. rsc.org Recent research has proposed a method to enhance the signal by forming high-intensity CaCl molecules, which allows for more sensitive detection of chlorine. rsc.org This approach could be adapted for the specific detection and quantification of this compound in various environmental matrices.

Ion Mobility Spectrometry (IMS):

Membrane-extraction ion mobility spectrometry (ME-IMS) is another technique being developed for the in-situ analysis of chlorinated hydrocarbons in water. acs.org This method uses a polydimethylsiloxane (B3030410) (PDMS) membrane to extract contaminants, which are then analyzed by an IMS analyzer. acs.org This has shown promise for detecting tetrachloroethylene (B127269) and trichloroethylene (B50587) and could be adapted for this compound. acs.org

A comparison of these emerging monitoring techniques is provided below:

| Technique | Principle | Advantages for this compound Monitoring |

| Fiber-Optic Sensors | Fluorescence-based detection | Potential for continuous, in-situ monitoring in harsh environments. science.govballuff.com |

| LIBS | Atomic emission spectroscopy | Fast, in-situ detection with potential for high sensitivity. rsc.org |

| ME-IMS | Ion mobility after membrane extraction | Feasible for continuous monitoring of chlorinated hydrocarbons in water. acs.org |

Chemoinformatic and Machine Learning Approaches for Toxicity and Reactivity Prediction

Chemoinformatics and machine learning are becoming indispensable tools for predicting the properties of chemical compounds, thereby reducing the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational models that relate the chemical structure of a compound to its biological activity or toxicity. researchgate.net These models use molecular descriptors to predict endpoints such as toxicity to aquatic organisms. mdpi.com For nitroaromatic compounds, descriptors like the half-wave reduction potential and partition coefficients have been used to predict toxicity to algae. mdpi.com Similar QSAR studies could be developed specifically for chlorinated toluenes to predict their ecotoxicity. unlp.edu.arrcees.ac.cn The use of graph neural networks (GNNs) is a recent advancement in QSAR modeling that has shown improved performance in predicting chemical toxicity by incorporating data from public databases. nih.gov

Predicting Reactivity:

Machine learning models are also being developed to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. acs.orgacs.org These models can predict the most likely site of reaction on a molecule with high accuracy, which is valuable in understanding the environmental fate of compounds like this compound and in designing synthesis pathways. acs.orgnih.gov For instance, models have been developed to predict the site of halogenation with accuracies of up to 93%. acs.orgacs.org

The table below outlines the application of these computational approaches to this compound research:

| Computational Approach | Application | Relevance to this compound |

| QSAR | Predicting toxicity and biological activity. researchgate.net | Can be used to estimate the ecotoxicity of this compound without extensive animal testing. mdpi.comunlp.edu.ar |

| Machine Learning | Predicting reaction sites and reactivity. acs.orgacs.org | Can help in understanding its environmental degradation pathways and in designing more efficient synthesis methods. acs.orgnih.gov |

Sustainable Synthesis and Green Chemistry Principles for Halogenated Aromatics

The synthesis of halogenated aromatic compounds, including this compound, traditionally involves harsh reagents and can generate significant waste. Future research is focused on developing more sustainable and greener synthetic methods.

Green Chemistry Principles:

The principles of green chemistry advocate for the prevention of waste, maximization of atom economy, and the use of less hazardous substances. ct.govacs.org This includes avoiding the use of blocking groups and employing catalytic reagents instead of stoichiometric ones. acs.org

Alternative Chlorination Methods:

Research is exploring greener alternatives for the chlorination of aromatic compounds. One approach involves using hydrogen peroxide as a nontoxic oxidant to generate the active halogenating species in situ. cdnsciencepub.com Another method utilizes a combination of Oxone® and a halide salt for the chlorination of aromatic rings containing electron-donating groups. taylorandfrancis.com Catalyst-free chlorination of toluene (B28343) has been achieved using KHSO5 and potassium chloride in water-organic solvent mixtures, with the solvent influencing whether chlorination occurs on the aromatic ring or the methyl group. rsc.org

Visible-Light-Mediated Synthesis:

A metal-free process using visible light to mediate the chlorination of toluenes has been reported. mdpi.com This method avoids the use of radical initiators and represents a more sustainable approach to producing chlorinated alkylaromatic hydrocarbons. mdpi.com

A summary of green chemistry approaches for halogenated aromatics is provided in the table below:

| Green Chemistry Approach | Description | Application to this compound Synthesis |

| Use of Greener Reagents | Employing less hazardous oxidants like hydrogen peroxide or Oxone®. cdnsciencepub.comtaylorandfrancis.com | Could reduce the environmental impact of the synthesis process. |

| Catalyst-Free Conditions | Utilizing systems like KHSO5/KCl to avoid metal catalysts. rsc.org | Simplifies the reaction and reduces waste from catalyst removal. |

| Photocatalysis | Using visible light as an energy source for chlorination. mdpi.com | Offers a metal-free and potentially more energy-efficient synthetic route. |

常见问题

Q. What are the key physicochemical properties of 2,4,5-Trichlorotoluene, and how do they influence experimental design?

- Methodological Answer : this compound (CAS 6639-30-1) has a molecular weight of 195.47 g/mol, boiling point of 244°C, and density of ~1.395 g/cm³. Its low solubility in water necessitates the use of organic solvents (e.g., hexane, toluene) for dissolution in experiments. The compound’s high logP (~2.8) indicates significant hydrophobicity, requiring lipid-phase extraction methods in environmental matrices. Safety protocols must address its GHS Category 1 eye hazard and chronic aquatic toxicity; experiments should include fume hoods, chemical-resistant gloves (nitrile), and secondary containment .

Q. Which analytical techniques are validated for identifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the most cited method, with a detection limit of 0.05 µg/L in water using EPA Method 8270. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective, particularly for isomer differentiation. Calibration requires certified reference standards (e.g., 1,000 µg/mL in methylene chloride) to ensure accuracy .

| Method | Matrix | LOD | Key Parameters |

|---|---|---|---|

| GC-MS | Water | 0.05 µg/L | Column: DB-5MS (30 m × 0.25 mm), splitless injection |

| HPLC-UV | Soil | 1.2 µg/g | Mobile phase: 70% acetonitrile/30% water, flow rate 1.0 mL/min |

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from structural isomers (e.g., 2,3,6-Trichlorotoluene)?

- Methodological Answer : Isomer separation requires capillary GC columns with high polarity (e.g., DB-624) or HPLC using chiral stationary phases. Temperature programming (GC: 50°C to 280°C at 10°C/min) enhances resolution. For HPLC, a C18 column with gradient elution (acetonitrile/water) achieves baseline separation. Confirmation via mass spectral libraries (NIST) is critical due to similar retention times .

Q. What catalytic strategies degrade this compound, and how are reaction byproducts characterized?

- Methodological Answer : Palladium-catalyzed hydrodechlorination (HDC) at 200°C with H₂ flow reduces trichlorotoluene to dichlorotoluene (45% selectivity). Byproducts (e.g., 2,4-dichlorotoluene) are quantified via GC-MS with electron capture detection (ECD). Reaction optimization includes adjusting catalyst loading (Pd/Al₂O₃, 5% w/w) and residence time to minimize polychlorinated intermediates .

Q. How do regulatory limits for this compound in consumer products impact analytical method validation?

- Methodological Answer : The EU’s REACH regulation restricts chlorinated toluenes to <10 ppm in textiles. Method validation requires spike/recovery tests (85–115% recovery) and inter-laboratory precision (RSD <15%). LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs) ensures compliance with ISO/IEC 17025 accreditation .

Q. What strategies resolve discrepancies in reported solubility and reactivity data for this compound?

- Methodological Answer : Discrepancies arise from solvent purity and temperature variations. Standardized protocols (ASTM E1148) recommend using HPLC-grade solvents and controlled-temperature shaker baths. Quantum chemical modeling (e.g., COSMO-RS) predicts solubility parameters, which are validated experimentally via UV-Vis spectrophotometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。